molecular formula C₁₆H₁₉N₅O₇ B1146432 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine CAS No. 953089-09-3

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine

Cat. No. B1146432
CAS RN: 953089-09-3
M. Wt: 393.35
InChI Key:
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Description

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine (also known as TAR) is a purine nucleoside analog that is used in a variety of scientific applications. It has been found to have a wide range of biochemical and physiological effects, as well as being useful in laboratory experiments.

Scientific Research Applications

Anti-Hyperlipidemic Activity

2,3,5-Tri-O-acetyl alpha-adenosine, also known as WS070117, is a new adenosine analog that displays anti-hyperlipidemic activity both in vitro and in vivo experiments . This makes it a potential candidate for the treatment of hyperlipidemia, a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood.

Metabolic Research

The metabolites of 2,3,5-Tri-O-acetyl alpha-adenosine have been synthesized by deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation reactions . These compounds could be useful as material standards for metabolic research .

Pharmacokinetic Studies

The metabolites of 2,3,5-Tri-O-acetyl alpha-adenosine have been used to provide material standards for preclinical pharmacokinetic studies . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.

Drug Development

Due to its unique structure and biological activities, 2,3,5-Tri-O-acetyl alpha-adenosine is a promising candidate for drug development . Its metabolites and their synthesis pathways could provide valuable information for the design and development of new drugs.

In Vivo Metabolism Study

The in vivo metabolites of 2,3,5-Tri-O-acetyl alpha-adenosine in rat urine following oral administration have been investigated . This study provides new and valuable information on the metabolism of this compound, which is crucial for understanding its pharmacological effects and toxicity.

Structure Elucidation

The structure elucidation of the metabolites of 2,3,5-Tri-O-acetyl alpha-adenosine has been carried out using high-performance liquid chromatography (HPLC) coupled with diode array detector (DAD), ion trap electrospray ionization-mass spectrometry (ESI-MS), and off-line microprobe nuclear magnetic resonance (NMR) measurements . This approach provides a robust means for rapid identification of metabolites .

properties

IUPAC Name

[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVZNVTXNUTBFB-VSBTWAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654637
Record name 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953089-09-3
Record name 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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